molecular formula C6H2BrFN2 B1376248 4-Bromo-6-fluoronicotinonitrile CAS No. 1805591-30-3

4-Bromo-6-fluoronicotinonitrile

Cat. No. B1376248
M. Wt: 201 g/mol
InChI Key: OQWIYQNQXBDNBU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-Bromo-6-fluoronicotinonitrile” can be inferred from its name. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with bromine (Br) attached at the 4th position, fluorine (F) at the 6th position, and a nitrile group (-CN) also attached to the ring .

Scientific Research Applications

  • Synthesis Approaches : 2-Fluoro-4-bromobiphenyl, a compound structurally related to 4-Bromo-6-fluoronicotinonitrile, has been synthesized using a practical pilot-scale method involving the bromination of 2-fluoroaniline and diazotization reactions. This synthesis is notable for its scalability and practicality, avoiding the use of costly or toxic materials like palladium and phenylboronic acid (Qiu et al., 2009). Similarly, 4-Bromo-2-fluorobiphenyl has been synthesized using a one-pot method, optimizing various reaction parameters for improved yield (Li Yong-qiang, 2012).

  • Chemical Intermediate Applications : The compound 4-Bromo-3-methylanisole, while not identical to 4-Bromo-6-fluoronicotinonitrile, is used as an intermediate in synthesizing black fluorane dye, crucial in the production of thermal papers. The synthesis process involves a continuous, homogeneous, and rapid bromination technology, indicating the potential industrial relevance of similar bromo-fluoro compounds (Xie et al., 2020).

  • Material Science and Electronics : A compound closely related to 4-Bromo-6-fluoronicotinonitrile, 5-bromo-2-fluoro-3-pyridylboronic acid, is used in the Suzuki reaction for synthesizing disubstituted fluoropyridines and pyridones, which have applications in various fields including material science and pharmaceuticals (Sutherland & Gallagher, 2003). Additionally, the synthesis of semiconducting hybrid perovskites involving bromo and fluoro substituents suggests potential applications in electronics and photovoltaic devices (Xu et al., 2003).

  • Battery Technology : In the realm of energy storage, 4-bromo-2-fluoromethoxybenzene has been used as a bi-functional electrolyte additive in lithium-ion batteries, enhancing the thermal stability and providing overcharge protection without compromising the battery's normal cycle performance (Zhang Qian-y, 2014).

properties

IUPAC Name

4-bromo-6-fluoropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2/c7-5-1-6(8)10-3-4(5)2-9/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWIYQNQXBDNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-fluoronicotinonitrile

CAS RN

1805591-30-3
Record name 4-bromo-6-fluoropyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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